cis-Stilbene oxide

Catalog No.
S602475
CAS No.
1689-71-0
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Stilbene oxide

CAS Number

1689-71-0

Product Name

cis-Stilbene oxide

IUPAC Name

(2R,3S)-2,3-diphenyloxirane

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+

InChI Key

ARCJQKUWGAZPFX-OKILXGFUSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3

Synonyms

stilbene oxide, stilbene oxide, (2R-trans)-isomer, stilbene oxide, (2S-trans)-isomer, stilbene oxide, (cis)-isomer, stilbene oxide, (trans)-isomer, stilbene oxide, trans-, stilbene oxide, trans-(+-)-isomer, trans-stilbene oxide

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=CC=C3

As a Model Compound for Studying Stilbene Oxide Chemistry

Due to the presence of the epoxide ring (a three-membered oxygen-carbon cycle), cis-Stilbene oxide can serve as a model compound for understanding the reactivity and properties of other stilbene oxides. These related molecules are often found in natural products and exhibit various biological activities []. Studying how cis-Stilbene oxide reacts with different conditions and reagents can provide valuable insights into the behavior of these more complex stilbene derivatives.

For instance, research has explored the use of light and catalysts to achieve selective oxidation of alkenes (compounds containing carbon-carbon double bonds) into their corresponding epoxides. Cis-Stilbene oxide, with its readily available double bond, can be used as a substrate in such studies to optimize reaction conditions and understand the mechanisms involved [].

Potential for Biological Activity Investigations

Some stilbene derivatives exhibit various biological activities, including antioxidant, anti-inflammatory, and estrogenic properties []. While the specific biological effects of cis-Stilbene oxide haven't been extensively investigated, its structural similarity to these active stilbene molecules suggests potential for future research.

Cis-Stilbene oxide is a cyclic ether with the chemical formula C₁₄H₁₂O, formed through the oxidation of cis-stilbene. This compound features an epoxide structure, characterized by a three-membered cyclic ether, which contributes to its unique reactivity and properties. The compound is known for its potential applications in organic synthesis and its role in biological systems, where it may exhibit various activities due to its structural characteristics .

Currently, there's no documented information on the specific mechanism of action of cis-stilbene oxide. However, research on structurally similar stilbenes suggests potential mechanisms like free radical scavenging and enzyme inhibition []. Further studies are needed to elucidate the specific action of cis-stilbene oxide.

Limited information exists on the safety profile of cis-stilbene oxide. As a general precaution for organic compounds, standard laboratory safety practices should be followed when handling it. Given the presence of the epoxide ring, consideration should be given to potential eye and skin irritation [].

Future Research Directions

  • Isolation and characterization from natural sources (if applicable).
  • Investigation of its biological activities using relevant assays.
  • Exploration of synthetic methods for large-scale production.
  • Mechanistic studies to understand its mode of action.

  • Epoxidation: The formation of cis-stilbene oxide occurs via the epoxidation of cis-stilbene, often using peracids or other oxidizing agents.
  • Ring Opening Reactions: Cis-stilbene oxide can undergo ring-opening reactions under acidic or basic conditions, leading to various products. For instance, it reacts with Grignard reagents without rearrangement to yield expected products .
  • Rearrangements: Under certain conditions, cis-stilbene oxide can rearrange to form different isomers or derivatives, showcasing its versatility in synthetic applications .

Cis-Stilbene oxide has been studied for its biological properties, particularly in the context of metabolic pathways. It is recognized as a potential metabolite in various organisms. The compound's structure allows it to interact with biological macromolecules, which may lead to significant pharmacological effects. Some studies suggest that it could exhibit anti-cancer properties due to its ability to induce apoptosis in certain cell lines .

Several methods exist for synthesizing cis-stilbene oxide:

  • Direct Epoxidation: This is the most common method, involving the reaction of cis-stilbene with peracetic acid or m-chloroperbenzoic acid to form the epoxide.
  • Asymmetric Synthesis: Techniques such as asymmetric ring-opening reactions have been explored, allowing for selective formation of cis-stilbene oxide from various precursors in a controlled manner .
  • Catalytic Methods: Recent advancements include using metal catalysts to facilitate the epoxidation process more efficiently and selectively.

Cis-Stilbene oxide finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it has potential applications in drug development, particularly in anti-cancer therapies.
  • Material Science: Its unique structural properties make it useful in developing new materials with specific functionalities.

Research has indicated that cis-stilbene oxide interacts with various biological systems. These interactions can lead to significant biochemical effects, including enzyme inhibition and modulation of signaling pathways. Studies have shown that the compound may influence metabolic processes by acting as a substrate or inhibitor for specific enzymes involved in drug metabolism .

Cis-Stilbene oxide belongs to a broader class of stilbene derivatives. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
Trans-Stilbene OxideEpoxideDifferent stereochemistry leading to varied reactivity.
StilbeneNon-epoxidizedLacks the epoxide functionality; primarily used as a precursor.
4-Methyl-StilbeneAromatic CompoundSubstituted version affecting solubility and biological activity.
4-Hydroxy-StilbeneHydroxylatedExhibits distinct biological activities due to hydroxyl group presence.

Cis-Stilbene oxide stands out due to its specific epoxide structure that imparts unique reactivity and biological properties not found in non-epoxidized stilbenes or other derivatives.

Physical Description

Solid

XLogP3

2.9

UNII

GIX80CN6Z7

Other CAS

1439-07-2

Wikipedia

Cis-stilbene oxide

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023

Explore Compound Types